4H-Pyran, 4,4'-(1,2-ethanediylidene)bis[2,6-diphenyl-
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Overview
Description
4H-Pyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl- is a complex organic compound characterized by its pyran ring structure and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl- typically involves the condensation of appropriate aldehydes with active methylene compounds under basic conditions. One common method includes the use of benzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds within the pyran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated pyran derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4H-Pyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.
Biology
In biological research, this compound can be used as a fluorescent probe due to its ability to emit light upon excitation. It is also studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The structural framework of 4H-Pyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl- can be modified to enhance its pharmacological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 4H-Pyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4H-Pyran-4-one: A simpler pyran derivative with fewer phenyl groups.
2,6-Diphenyl-4H-pyran-4-one: Similar structure but lacks the ethanediylidene linkage.
4H-Thiopyran-4-one, 2,6-diphenyl-: Contains sulfur in place of oxygen in the pyran ring.
Uniqueness
4H-Pyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl- is unique due to its extended conjugation and the presence of multiple phenyl groups, which enhance its electronic properties. This makes it particularly valuable in applications requiring specific optical or electronic characteristics.
Properties
CAS No. |
62041-62-7 |
---|---|
Molecular Formula |
C36H26O2 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
4-[2-(2,6-diphenylpyran-4-ylidene)ethylidene]-2,6-diphenylpyran |
InChI |
InChI=1S/C36H26O2/c1-5-13-29(14-6-1)33-23-27(24-34(37-33)30-15-7-2-8-16-30)21-22-28-25-35(31-17-9-3-10-18-31)38-36(26-28)32-19-11-4-12-20-32/h1-26H |
InChI Key |
CDZIBVOOQBKEGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C3C=C(OC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(O2)C6=CC=CC=C6 |
Origin of Product |
United States |
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